Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-
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Overview
Description
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two methoxy groups and a thioether group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1,4-dimethoxybenzene.
Thioether Formation:
Propenyl Chain Addition: The propenyl chain is introduced via an alkylation reaction, often using a propenyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the propenyl group or to convert the thioether to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-alkylated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups and propenyl chain may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-2-methyl-: Similar structure but lacks the thioether group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure but with different substitution pattern.
Methyl eugenol: Naturally occurring compound with similar methoxy and propenyl groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
648956-69-8 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-9(2)8-15-12-7-10(13-3)5-6-11(12)14-4/h5-7H,1,8H2,2-4H3 |
InChI Key |
XSRYYUIUSXTDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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